2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid
Description
2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxylic acid moiety at position 4. The benzo[d]isoxazole ring, fused at positions 2 and 3 of the thiazole, contributes aromatic stability and reactive sites for functionalization . Benzo[d]isoxazole derivatives are recognized for diverse bioactivities, including anti-inflammatory, neuroleptic, and antimicrobial properties .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-6-10(12(15)16)18-11(13-6)9-7-4-2-3-5-8(7)17-14-9/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTMMRKOKSKPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NOC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes . The thiazole ring can be formed through the cyclization of α-haloketones with thiourea . The final coupling step often involves the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or flow chemistry techniques. These methods can enhance reaction rates and yields while reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
-
Neurodegenerative Diseases
- Recent studies have indicated that compounds similar to 2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid exhibit potential as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases, particularly those complicated by depression. For instance, derivatives have shown effectiveness in inhibiting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease .
- Antidepressant Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4g | MAO-B Inhibition | 9.13 | |
| Compound F | Anthelmintic Activity | Comparable to Albendazole | |
| Ethyl Derivative | Anti-inflammatory | Significant |
Case Studies
-
Study on Neurodegenerative Disease
- A study synthesized a series of benzothiazole–isoquinoline derivatives, including compounds similar to this compound. They were tested for their inhibitory potency against MAO and ChE enzymes, revealing that certain derivatives significantly reduced enzyme activity and showed promise for further development as neuroprotective agents .
-
Antimicrobial Screening
- Another research effort focused on synthesizing thiazole-based compounds and evaluating their antibacterial activities against various pathogens. The results indicated that several derivatives exhibited potent antibacterial effects, suggesting applications in treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Key Observations :
- Activity Trends : Indole-substituted thiazoles exhibit potent XO inhibition (IC50 < 16 nM), rivaling febuxostat (IC50 ~3–16 nM) . The position and nature of substituents (e.g., nitro, isopropoxy) significantly influence potency and pharmacokinetics.
- Structural Divergence : Replacing the indole group with benzo[d]isoxazole (as in the target compound) introduces steric and electronic differences. Benzo[d]isoxazole’s fused ring system may alter binding affinity to XO’s active site compared to indole’s planar structure .
Benzo[d]isoxazole-Based Analogues
Other benzo[d]isoxazole derivatives with varied substituents demonstrate structural diversity but lack explicit XO inhibition data in the provided evidence:
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) and extended conjugated systems (e.g., styryl) may enhance bioavailability or target binding but require empirical validation.
Benchmark XO Inhibitors
Established XO inhibitors provide context for evaluating the target compound’s hypothetical efficacy:
| Compound | Structure | IC50 (nM) | Mechanism |
|---|---|---|---|
| Febuxostat | Non-purine, thiazole-based inhibitor | 3–16 | Competitive |
| Y-700 (Febuxostat analog) | Pyrazole-carboxylic acid derivative | 5.8 | Mixed-type |
Key Observations :
- Carboxylic Acid Role : The carboxylic acid group in both Y-700 and the target compound may facilitate hydrogen bonding with XO’s molybdenum center, a critical interaction for inhibition .
- Potency Gap : While indole-thiazole derivatives match febuxostat’s IC50, the benzo[d]isoxazole variant’s efficacy remains speculative without experimental data.
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both isoxazole and thiazole rings. These structural features are known to impart significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
The molecular formula of this compound is , with a molecular weight of 260.27 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications .
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Receptor Modulation : It can modulate receptor activity by interacting with receptor proteins, influencing various signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research demonstrated that derivatives containing isoxazole rings exhibited cytotoxic effects against human promyelocytic leukemia cells (HL-60). The compound showed IC50 values ranging from 86 to 755 µM, indicating varying degrees of cytotoxicity depending on the specific derivative .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can reduce inflammation and pain associated with various conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The exact mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives on HL-60 cells using the MTT reduction method. Compounds were assessed for their ability to induce apoptosis and cell cycle arrest, with notable findings indicating that certain derivatives significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle regulation .
- Enzyme Inhibition Studies : Another study focused on the xanthine oxidase inhibitory activity of related thiazole derivatives, reporting moderate inhibitory effects comparable to established drugs like febuxostat. This suggests potential applications in treating gout and related metabolic disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole | Lacks carboxylic acid group | Reduced solubility and reactivity |
| 4-Methylthiazole-5-carboxylic acid | Lacks isoxazole ring | Lower biological activity |
| Benzo[d]isoxazole-3-carboxylic acid | Lacks thiazole ring | Altered interaction with targets |
The presence of both isoxazole and thiazole rings in this compound enhances its versatility and potential efficacy as a therapeutic agent compared to these analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
